N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked via a sulfonamide group to a bifuran-methyl moiety.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-14(20-11)13-4-2-8-19-13/h1-8,10,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGDPCELRDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a coupling reaction of furan derivatives.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding diketones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bifuran moiety may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Similarities and Variations
The target compound shares a pyridine-sulfonamide backbone with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Electron Effects : The bromo and methoxy groups in may enhance stability or binding affinity compared to the bifuran group in the target compound, which could improve solubility via π-stacking .
- Heterocyclic Diversity : The pyrazole-pyrimidine system in introduces conformational rigidity, whereas the target’s bifuran group may offer greater flexibility and hydrophobic interactions .
- Furan Motifs : The ranitidine analog in demonstrates the pharmacological relevance of furan derivatives, suggesting the target’s bifuran group could influence bioavailability or receptor targeting .
Q & A
Q. What are the common synthetic routes for N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and bifuran scaffolds. A representative approach includes:
- Step 1 : Preparation of the bifuran-methyl intermediate via alkylation of 2,2'-bifuran-5-carbaldehyde, followed by reduction to the alcohol and subsequent halogenation.
- Step 2 : Sulfonamide formation by reacting pyridine-3-sulfonyl chloride with the bifuran-methyl amine intermediate under anhydrous conditions (e.g., DCM, 0–25°C, 12–24 hours).
- Key Validation : Confirm intermediates using -NMR and LC-MS, and final product purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify connectivity of the pyridine, sulfonamide, and bifuran groups. For example, the sulfonamide proton typically appears as a singlet near δ 3.5–4.0 ppm.
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- FT-IR : Identify sulfonamide S=O stretching vibrations (~1350 cm) and furan C-O-C bands (~1015 cm) .
Q. What initial biological screening assays are recommended for this sulfonamide derivative?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate binding to targets like COX-2 or carbonic anhydrase.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonamide coupling efficiency.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) as a catalyst for sulfonamide bond formation, reducing reaction time from 24 to 6 hours.
- Work-Up Optimization : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the product with >90% recovery .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or EGFR kinases). Validate with co-crystallized ligands.
- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide S=O groups) using tools like LigandScout .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, incubation times). For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations.
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human/mouse) to rule out false negatives due to rapid degradation.
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing bifuran with thiophene) to isolate contributions of specific functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
